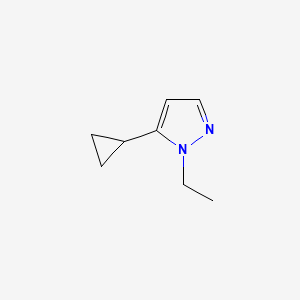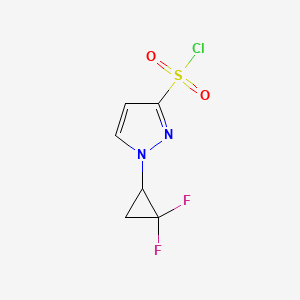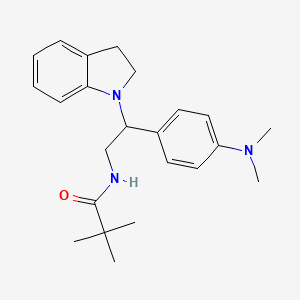
2-Amino-1-(2-chloro-6-methoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2-chloro-6-methoxyphenyl)ethanol, also known as Atenolol, is a selective beta blocker used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. Atenolol works by blocking the beta-adrenergic receptors, which reduces the heart rate and blood pressure.
Mechanism of Action
2-Amino-1-(2-chloro-6-methoxyphenyl)ethanol works by blocking the beta-adrenergic receptors in the heart and blood vessels. These receptors are responsible for regulating the heart rate and blood pressure. By blocking these receptors, this compound reduces the heart rate and blood pressure, which can help to prevent cardiovascular events such as stroke and myocardial infarction.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It reduces the heart rate and blood pressure, which can help to prevent cardiovascular events such as stroke and myocardial infarction. This compound also reduces the release of renin, which is an enzyme that regulates blood pressure. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain inflammatory conditions.
Advantages and Limitations for Lab Experiments
2-Amino-1-(2-chloro-6-methoxyphenyl)ethanol has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, which makes it a useful tool for studying cardiovascular physiology. This compound is also relatively safe and well-tolerated, which makes it a good choice for animal studies. However, this compound has some limitations for lab experiments. It is a selective beta blocker, which means that it only blocks certain beta-adrenergic receptors. This can make it difficult to study the effects of non-selective beta blockers on the cardiovascular system.
Future Directions
For the study of 2-Amino-1-(2-chloro-6-methoxyphenyl)ethanol include the development of new beta blockers with improved selectivity and efficacy and the exploration of its potential applications in the treatment of anxiety and migraine headaches.
Synthesis Methods
2-Amino-1-(2-chloro-6-methoxyphenyl)ethanol can be synthesized through a series of chemical reactions starting with 2-chloro-6-methoxyaniline. The first step involves the reaction of 2-chloro-6-methoxyaniline with epichlorohydrin to form 2-chloro-6-methoxy-N-(2,3-epoxypropyl)aniline. The second step involves the reaction of the intermediate product with ammonia to form this compound.
Scientific Research Applications
2-Amino-1-(2-chloro-6-methoxyphenyl)ethanol has been extensively studied for its cardiovascular effects. It has been shown to be effective in reducing blood pressure, heart rate, and the incidence of cardiovascular events such as stroke and myocardial infarction. This compound has also been studied for its potential use in the treatment of anxiety and migraine headaches.
properties
IUPAC Name |
2-amino-1-(2-chloro-6-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-13-8-4-2-3-6(10)9(8)7(12)5-11/h2-4,7,12H,5,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWKBGZVJDAEFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)

![9-Methoxy-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2407365.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2407366.png)







![4-ethyl-2,3-dioxo-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]piperazine-1-carboxamide](/img/structure/B2407380.png)

